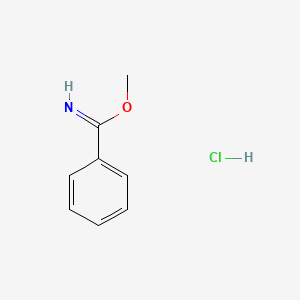

Methyl benzimidate hydrochloride

概要

説明

Methyl benzimidate hydrochloride is a chemical compound that is widely used in laboratory experiments and research. It is a crystalline solid with a molecular formula of C10H13ClN2O2 and a molecular weight of 222.68 g/mol. It is a white powder that is soluble in water and ethanol, and is stable in air. It is a widely used reagent for the synthesis of organic compounds and is used in a variety of scientific research applications.

科学的研究の応用

Synthetic Chemistry Applications

- Synthesis of Arylhydrazones : Methyl benzimidate hydrochloride is used in the synthesis of ester arylhydrazones, showcasing a mild and convenient method for preparing these compounds by reacting with arylhydrazine hydrochlorides. This process occurs at room temperature in methanol, resulting in moderate yields of arylhydrazones of methyl benzoate (G. Zhang & Z. suo, 2004).

Biological and Pharmacological Studies

- Effects on Neuronal Electrical Activity : A study on the effects of 2-methyl benzimidazole hydrochloride on molluscan neurons found that it exerts a neurotropic effect, likely by influencing different types of ion channels (T. Gamma et al., 2002).

- Antimicrobial Activity : N-Benzimidazol-1-yl-methyl-benzamide derivatives synthesized from methyl benzimidate have shown significant antimicrobial activity against various bacteria and fungi. This highlights the potential pharmaceutical application of methyl benzimidate derivatives (Ritchu Sethi et al., 2016).

Corrosion Inhibition

- Anticorrosion Characteristics : Benzimidazole derivatives, including those derived from this compound, demonstrate effective anticorrosion properties towards mild steel in acidic environments. This utility indicates the potential of methyl benzimidate derivatives in industrial applications to prevent metal corrosion (P. Rugmini Ammal et al., 2018).

Theoretical Studies

- Corrosion Inhibition Mechanism : A theoretical study utilizing Density Functional Theory (DFT) explored the properties of benzimidazole and its derivatives as corrosion inhibitors. This study aids in understanding the molecular basis of the anticorrosion properties observed in practical applications (I. Obot & N. Obi-Egbedi, 2010).

Safety and Hazards

Methyl benzimidate hydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used only outdoors or in a well-ventilated area .

将来の方向性

While specific future directions for Methyl benzimidate hydrochloride were not found in the search results, it has been used in proteomics research . It has also been used in the synthesis of chiral phenyldihydroimidazole derivatives , indicating potential applications in the development of new chemical compounds.

Relevant Papers this compound has been mentioned in various papers. For instance, it has been used in the synthesis of chiral phenyldihydroimidazole derivatives . It has also been used as an imidating reagent to modify Lys residues of cyclic Lys-Gly-Asp peptide to afford acetimidate analogs . Furthermore, it has been used in the synthesis of N-benzimidoyl-(1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine) .

作用機序

Target of Action

Methyl benzimidate hydrochloride is a biochemical compound used in proteomics research . It primarily targets Lys residues of cyclic Lys-Gly-Asp peptide . The Lys residues play a crucial role in protein structure and function, and their modification can significantly alter the properties of the protein.

Mode of Action

This compound acts as an imidating reagent . It modifies the Lys residues of the cyclic Lys-Gly-Asp peptide to afford acetimidate analogs . This modification process involves the formation of a covalent bond between the this compound and the Lys residues, which can lead to changes in the protein’s structure and function.

Biochemical Pathways

It is known that the compound is used in the synthesis of chiral phenyldihydroimidazole derivatives and N-benzimidoyl-(1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine) . These synthesized compounds may participate in various biochemical pathways, influencing downstream effects.

Pharmacokinetics

Its molecular weight of 17162 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed. Its solubility in water and alcohol also indicates that it could be well-distributed in the body.

Action Environment

This compound is sensitive to moisture and heat , suggesting that its action, efficacy, and stability could be influenced by environmental factors such as humidity and temperature. Proper storage conditions, such as a temperature of -20°C , are necessary to maintain its stability and effectiveness.

生化学分析

Biochemical Properties

Methyl benzimidate hydrochloride plays a significant role in biochemical reactions, particularly in the modification of lysine residues in proteins. It acts as an imidating reagent, which allows it to form stable acetimidate analogs with lysine residues. This modification can alter the protein’s structure and function, providing insights into protein interactions and mechanisms. This compound has been used in the synthesis of chiral phenyldihydroimidazole derivatives and N-benzimidoyl-(1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine), demonstrating its versatility in biochemical applications .

Cellular Effects

This compound influences various cellular processes by modifying proteins and peptides. Its interaction with lysine residues can affect cell signaling pathways, gene expression, and cellular metabolism. By altering the structure and function of proteins, this compound can impact cellular functions such as enzyme activity, protein-protein interactions, and signal transduction. These effects can be observed in different cell types, providing valuable information on the compound’s role in cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with lysine residues in proteins. This imidation reaction results in the formation of stable acetimidate analogs, which can alter the protein’s structure and function. The compound’s interaction with lysine residues can inhibit or activate enzymes, depending on the specific protein and the nature of the modification. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is typically stored at low temperatures to maintain its stability. Over time, this compound may degrade, leading to a decrease in its effectiveness in modifying proteins. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify proteins without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as cellular damage or disruption of normal cellular processes. Studies have shown that there are threshold effects, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to protein modification and degradation. The compound interacts with enzymes and cofactors that facilitate its imidation reaction with lysine residues. This interaction can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism. Additionally, this compound can influence the activity of enzymes involved in metabolic pathways, further highlighting its significance in biochemical research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can localize to specific compartments or organelles, depending on its interactions with cellular components. This distribution can affect the compound’s localization and accumulation, influencing its activity and function .

特性

IUPAC Name |

methyl benzenecarboximidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c1-10-8(9)7-5-3-2-4-6-7;/h2-6,9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJNHVNQRJMWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30974260 | |

| Record name | Methyl benzenecarboximidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5873-90-5 | |

| Record name | Methyl benzimidate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5873-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl benzimidate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005873905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl benzenecarboximidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl benzimidate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

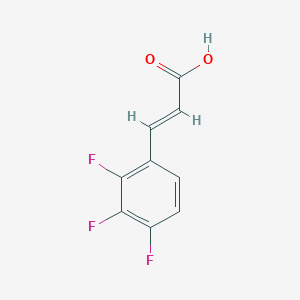

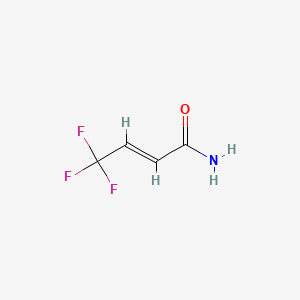

![2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1310178.png)

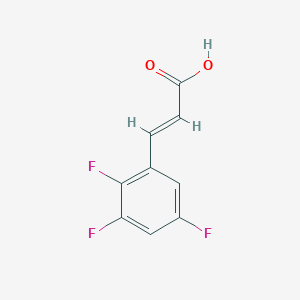

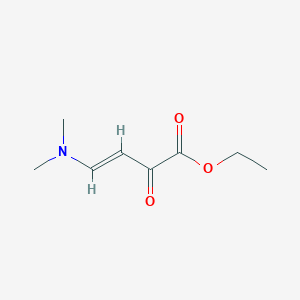

![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)

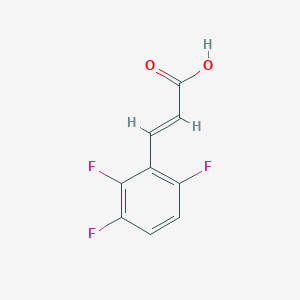

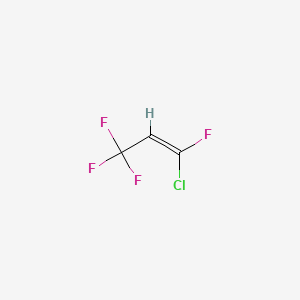

![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)